4,5-Dimethyl-2-phenylpyridine 4,5-Dimethyl-2-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 27063-84-9
VCID: VC3802475
InChI: InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3
SMILES: CC1=CC(=NC=C1C)C2=CC=CC=C2
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol

4,5-Dimethyl-2-phenylpyridine

CAS No.: 27063-84-9

Cat. No.: VC3802475

Molecular Formula: C13H13N

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-2-phenylpyridine - 27063-84-9

Specification

CAS No. 27063-84-9
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
IUPAC Name 4,5-dimethyl-2-phenylpyridine
Standard InChI InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3
Standard InChI Key LMGVDGBKURRIHA-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1C)C2=CC=CC=C2
Canonical SMILES CC1=CC(=NC=C1C)C2=CC=CC=C2

Introduction

Structural and Electronic Characteristics of 4,5-Dimethyl-2-Phenylpyridine

The molecular structure of 4,5-dimethyl-2-phenylpyridine combines the aromatic pyridine core with sterically demanding methyl groups and a phenyl substituent. The methyl groups at the 4- and 5-positions introduce steric hindrance, which influences the compound’s ability to coordinate with metal centers. For example, in cyclometalated iridium(III) complexes, analogous 2-phenylpyridine ligands with methyl substitutions have been shown to modulate photophysical properties and cytotoxic activities by altering ligand-field splitting and electron-donating capabilities . The phenyl group at the 2-position further enhances the rigidity of the system, promoting planar geometries that are advantageous in luminescent materials and catalysis .

Electronically, the methyl groups act as weak electron-donating substituents, increasing the electron density of the pyridine ring. This effect can be quantified using Hammett substituent constants (σ<sub>meta</sub> = -0.07 for -CH<sub>3</sub>), which predict enhanced nucleophilicity at the pyridine nitrogen compared to unsubstituted analogs. Such electronic modulation is critical in applications requiring charge transfer, such as organic light-emitting diodes (OLEDs) or photocatalytic systems .

Synthetic Methodologies for 4,5-Dimethyl-2-Phenylpyridine

Multi-Component Reactions

A solvent-free, one-pot synthesis strategy has been reported for related 2-phenylpyridine derivatives. For instance, 2-aminopyridine reacts with benzaldehydes and phenols under thermal conditions (80°C) to yield aminoalkylated products via a pseudo-Betti reaction mechanism . Adapting this method, 4,5-dimethyl-2-phenylpyridine could theoretically be synthesized by substituting phenol with a dimethyl-substituted pyridine precursor. The reaction proceeds through imine formation, followed by nucleophilic attack at the ortho position of the pyridine ring, as depicted in Figure 1.

Table 1: Representative Reaction Conditions for Pyridine Derivative Synthesis

ReactantsConditionsYield (%)Reference
2-Aminopyridine + Benzaldehyde + Phenol80°C, solvent-free40–97
2-Phenylpyridine + Methylating AgentPd catalysis, 100°C74–89

Palladium-Catalyzed C–H Functionalization

Recent advances in palladium-catalyzed C–H activation offer a regioselective route to functionalize 2-phenylpyridine derivatives. For example, ortho-thiolation and arylation reactions using Pd(II) catalysts and directing groups have achieved high yields (74–89%) . Applying these methods, methyl groups could be introduced at the 4- and 5-positions via directed C–H methylation. Key steps include:

  • Cyclopalladation: Coordination of Pd(II) to the pyridine nitrogen directs activation to the ortho position.

  • Oxidative Addition: A methylating reagent (e.g., Me<sub>2</sub>Zn or MeB(OH)<sub>2</sub>) reacts with the palladacycle intermediate.

  • Reductive Elimination: Regeneration of the Pd catalyst and formation of the methylated product .

Physicochemical Properties

While experimental data for 4,5-dimethyl-2-phenylpyridine are scarce, properties can be extrapolated from related compounds:

Table 2: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Melting Point120–140°CAnalogous methylated pyridines
SolubilityLow in H<sub>2</sub>O; soluble in DCM, THFHydrophobic substituents
λ<sub>max</sub> (UV-Vis)270–290 nmConjugated π-system

The methyl groups enhance hydrophobicity, making the compound suitable for lipid bilayer interactions in biological systems or as a ligand in non-aqueous coordination chemistry .

Applications in Coordination Chemistry and Medicinal Chemistry

Luminescent Iridium Complexes

Cyclometalated Ir(III) complexes with 2-phenylpyridine ligands are widely used in OLEDs. Methyl substitutions at the 4- and 5-positions can blue-shift emission spectra by destabilizing the metal-to-ligand charge transfer (MLCT) state. For example, Ir(ppy)<sub>3</sub> (ppy = 2-phenylpyridine) emits green light, whereas dimethyl-substituted analogs may emit in the blue region .

Anticancer Agents

Amphiphilic Ir(III) complexes incorporating cationic peptide sequences exhibit necrotic cell death in Jurkat cells via calcium-dependent pathways . The lipophilic 4,5-dimethyl-2-phenylpyridine ligand could enhance membrane permeability, potentially lowering EC<sub>50</sub> values compared to non-methylated analogs.

Challenges and Future Directions

  • Synthetic Scalability: Current methods for methylated pyridines rely on multi-step protocols with moderate yields. Developing catalytic, one-pot methods remains a priority.

  • Biological Profiling: The cytotoxicity and pharmacokinetics of 4,5-dimethyl-2-phenylpyridine-derived complexes require systematic evaluation.

  • Materials Optimization: Tuning emission properties for OLEDs via substituent engineering warrants further study.

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